6-Bromoisoquinoline hydrate
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Overview
Description
6-Bromoisoquinoline hydrate is a halogenated heterocyclic compound with the molecular formula C9H6BrN · H2O. It is a derivative of isoquinoline, where a bromine atom is substituted at the 6th position of the isoquinoline ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoisoquinoline hydrate typically involves the bromination of isoquinoline. One common method is the use of sulfuric acid as a solvent for the bromination process. The reaction is carried out by adding glycerol dropwise to a mixture of isoquinoline and bromine in sulfuric acid, maintaining the temperature at 140-145°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoisoquinoline hydrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Hydrolysis: Copper-catalyzed hydrolysis of 6-Bromoisoquinoline can produce hydroxyisoquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium sulfide or dry ice can be used to replace the bromine atom.
Hydrolysis: Copper (II) complexes are used as catalysts in the hydrolysis reactions.
Major Products Formed:
Hydroxyisoquinoline Derivatives: These are formed through the hydrolysis of 6-Bromoisoquinoline.
Scientific Research Applications
6-Bromoisoquinoline hydrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromoisoquinoline hydrate involves its interaction with molecular targets, such as enzymes and receptors. The bromine atom in the compound can participate in various chemical interactions, influencing the activity of the target molecules. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
- 7-Bromoisoquinoline
- 4-Bromoisoquinoline
- 5-Bromoisoquinoline
- 6-Chloroquinoline
- 6-Methylquinoline
Comparison: 6-Bromoisoquinoline hydrate is unique due to the specific position of the bromine atom on the isoquinoline ring. This positional isomerism can lead to different chemical reactivity and biological activity compared to its analogs. For example, 7-Bromoisoquinoline and 4-Bromoisoquinoline have bromine atoms at different positions, which can affect their interaction with other molecules and their overall properties .
Properties
Molecular Formula |
C9H8BrNO |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
6-bromoisoquinoline;hydrate |
InChI |
InChI=1S/C9H6BrN.H2O/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-6H;1H2 |
InChI Key |
CCJJCUAAVVDVNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1Br.O |
Origin of Product |
United States |
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